molecular formula C15H20O5S B13715059 Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside

Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside

Cat. No.: B13715059
M. Wt: 312.4 g/mol
InChI Key: QOMMDHDGIYADCQ-JNWWKETESA-N
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Description

Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is a synthetic carbohydrate derivative commonly used in proteomics research. It has the molecular formula C15H20O5S and a molecular weight of 312.38 . This compound is known for its role as a building block in oligosaccharide synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is synthesized from benzaldehyde and ethyl-beta-D-thiogalactopyranoside . The reaction involves the formation of a benzylidene acetal, which is a common protective group in carbohydrate chemistry. The purification of the product can be achieved by crystallization or precipitation without the need for chromatographic separation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques used in the production of carbohydrate derivatives. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiogalactopyranosides.

Scientific Research Applications

Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and oligosaccharides.

    Biology: The compound is utilized in studies involving carbohydrate-protein interactions and glycosylation processes.

    Medicine: Research involving this compound contributes to the understanding of glycosylation in disease mechanisms and the development of glycosylated drugs.

    Industry: It is used in the production of glycosylated compounds for various industrial applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with specific enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycosylated compounds and the study of carbohydrate-related biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is unique due to its specific structure, which provides distinct reactivity and selectivity in glycosylation reactions. Its benzylidene acetal protective group offers stability and ease of removal, making it a valuable tool in synthetic carbohydrate chemistry .

Properties

Molecular Formula

C15H20O5S

Molecular Weight

312.4 g/mol

IUPAC Name

(2S,4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14+,15+/m1/s1

InChI Key

QOMMDHDGIYADCQ-JNWWKETESA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)O

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O

Origin of Product

United States

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